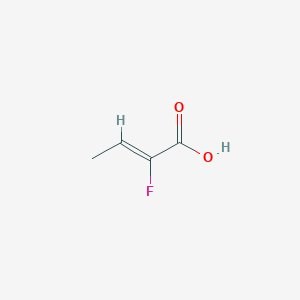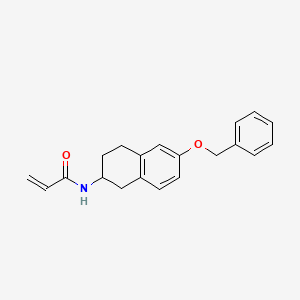
N-(6-Phenylmethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Phenylmethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a phenylmethoxy group attached to a tetrahydronaphthalene ring, which is further connected to a prop-2-enamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Phenylmethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-1,2,3,4-tetrahydronaphthalene, which is reacted with benzyl chloride in the presence of a base to form 6-phenylmethoxy-1,2,3,4-tetrahydronaphthalene.
Amidation: The intermediate product is then subjected to amidation with prop-2-enamide under suitable reaction conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Phenylmethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenylmethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding naphthoquinones.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-(6-Phenylmethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(6-Phenylmethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydronaphthalene: A precursor in the synthesis of the target compound.
Naphthalene derivatives: Compounds with similar structural features and chemical properties.
Uniqueness
N-(6-Phenylmethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide is unique due to the presence of the phenylmethoxy group and the prop-2-enamide moiety, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N-(6-phenylmethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-2-20(22)21-18-10-8-17-13-19(11-9-16(17)12-18)23-14-15-6-4-3-5-7-15/h2-7,9,11,13,18H,1,8,10,12,14H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMQWSSEAWYQLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC2=C(C1)C=CC(=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2398894.png)
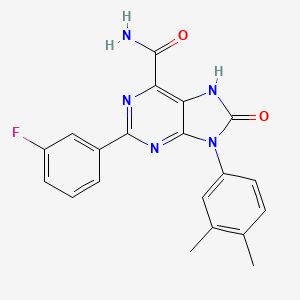
![1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2398896.png)
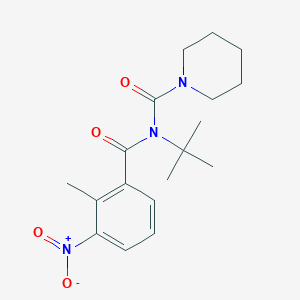
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2398898.png)

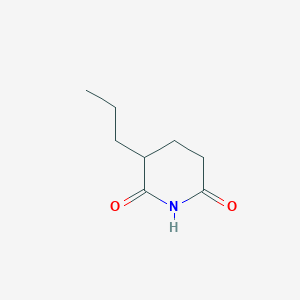
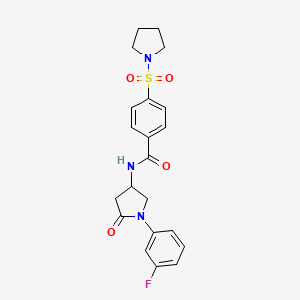
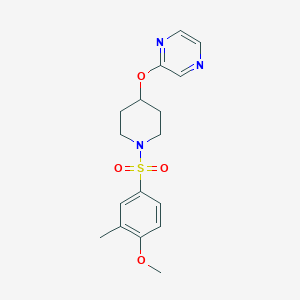
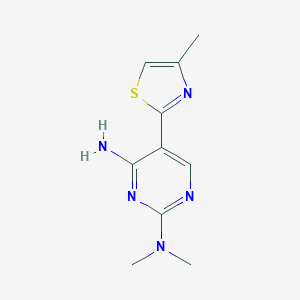
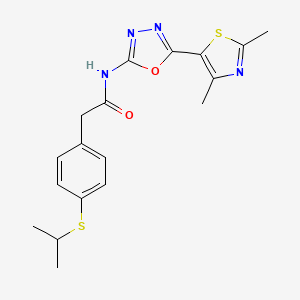
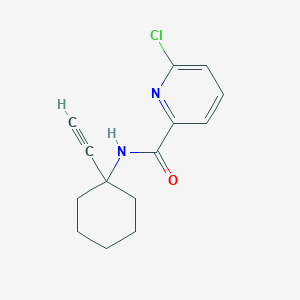
![4-fluoro-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2398913.png)
